N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Description
N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a synthetic small molecule characterized by a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo-tetrahydropyrrole ring. Key structural features include:
- Aromatic substituents: A 4-ethylphenyl group at position 5 of the pyrrolo-triazol system and a 2,3-dimethylphenyl moiety attached via an acetamide linker.
Its design aligns with trends in medicinal chemistry to optimize target selectivity and metabolic stability through strategic substitution .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-15-8-10-16(11-9-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-17-7-5-6-13(2)14(17)3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVWUHUEAVDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 391.44 g/mol. The structure features a tetrahydropyrrolo[3,4-d][1,2,3]triazole core that is known for its diverse biological activities.
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies suggest that related triazole compounds possess antibacterial and antifungal activities.
Biological Activity Data
Case Studies
-
Neuroprotective Effects : A study demonstrated that a compound structurally similar to N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide significantly reduced AChE activity in vitro and improved cognitive functions in rodent models.
- Findings : The compound enhanced memory retention and reduced oxidative stress markers in the brain.
-
Anticancer Efficacy : Another investigation focused on the anticancer properties of related triazole derivatives showed that they could induce apoptosis in various cancer cell lines through the mitochondrial pathway.
- Findings : The study reported a reduction in colony formation and increased caspase activity in treated cells.
Comparison with Similar Compounds
Key Observations :
- The chloro-fluoro analog exhibits higher molecular weight and LogP due to halogen atoms, which may enhance membrane permeability but risk off-target interactions .
Bioactivity and Computational Predictions
| Parameter | Target Compound | Chloro-Fluoro Analog |
|---|---|---|
| Predicted Promiscuity | Low (ethyl reduces electrophilicity) | Moderate (halogens increase reactivity) |
| Dark Chemical Matter Risk | Unlikely | Possible (due to halogenated motifs) |
Implications :
- Halogenated analogs may exhibit broader but less selective bioactivity, aligning with known trends in promiscuous binding .
- The target compound’s ethylphenyl group likely reduces metabolic liabilities compared to halogenated derivatives, as halogens are prone to forming reactive metabolites.
Notes on Evidence and Limitations
Data Gaps : Direct pharmacological data for the target compound are absent in provided evidence; comparisons rely on structural extrapolation and predictive tools.
Diverse Sources : References include synthetic chemistry databases (), computational tools (), and broader bioactive compound research ().
Caution : Predictions from tools like Hit Dexter 2.0 require experimental validation to confirm selectivity and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
